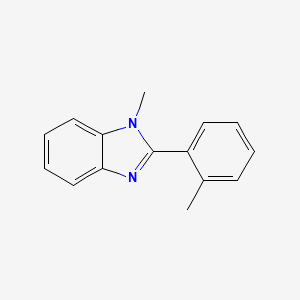

1-Methyl-2-(2-methylphenyl)benzimidazole

Description

Properties

IUPAC Name |

1-methyl-2-(2-methylphenyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c1-11-7-3-4-8-12(11)15-16-13-9-5-6-10-14(13)17(15)2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDQMNLQOMQPNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=CC=CC=C3N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-(2-methylphenyl)benzimidazole can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with 2-methylbenzaldehyde in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the synthesis of 1-Methyl-2-(2-methylphenyl)benzimidazole may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(2-methylphenyl)benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Benzimidazole derivatives with hydroxyl or carbonyl groups.

Reduction: Reduced benzimidazole derivatives with hydrogenated functional groups.

Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

1-Methyl-2-(2-methylphenyl)benzimidazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(2-methylphenyl)benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential biological processes, leading to the therapeutic effects observed in medicinal applications. The exact molecular pathways involved depend on the specific target and the context of its use .

Comparison with Similar Compounds

Structural and Functional Modifications

The biological and chemical properties of benzimidazoles are heavily influenced by substituent patterns. Below is a comparative analysis of structurally similar compounds:

| Compound Name | Substituents/Modifications | Key Features and Activities | Reference |

|---|---|---|---|

| 2-(1H-Benzimidazol-2-yl)phenol | Hydroxyl group at benzene ring | Exhibits strong antioxidant properties; enhanced solubility due to polar -OH group | |

| 4-(Benzimidazol-2-yl)thiazole | Thiazole ring fused to benzimidazole | Significant antimicrobial activity; sulfur atom contributes to redox reactivity | |

| 1-Methyl-2-pyridin-4-YL-1H-benzimidazole | Pyridinyl group at 2-position | Unique reactivity in catalysis and drug design; pyridine enhances metal coordination capacity | |

| Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate | Trifluoromethyl and ester groups | Trifluoromethyl group increases metabolic stability and lipophilicity; potent anticancer activity | |

| 1-(Methylsulfonyl)-1H-benzimidazol-2-amine | Methylsulfonyl group at 1-position | Enhanced selectivity for enzymatic targets (e.g., MAO-B inhibition); improved pharmacokinetics | |

| 2-Methylbenzimidazole | Methyl group at 2-position | Altered solubility and baseline bioactivity; foundational structure for derivatives |

Impact of Substituents on Properties

- Electron-Withdrawing Groups (e.g., -CF₃) : The trifluoromethyl group in Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate enhances chemical stability and membrane permeability, making it effective in anticancer applications .

- Polar Groups (e.g., -OH, -SO₂CH₃) : Hydroxyl and sulfonyl groups enhance solubility and enable hydrogen bonding, critical for antioxidant and enzyme-inhibitory activities .

Q & A

Q. Basic

- NMR spectroscopy (¹H/¹³C) identifies substituent positions and confirms cyclization .

- FT-IR detects functional groups (e.g., C=N stretching at ~1600 cm⁻¹) .

- Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns .

- X-ray crystallography provides definitive confirmation of planar benzimidazole geometry .

What strategies improve regioselectivity in electrophilic substitution reactions of this compound?

Advanced

Regioselective functionalization (e.g., nitration at the 4′-position of the selenophene ring) can be achieved using:

- Directed metalation : Employ Lewis acids (e.g., AlCl₃) to guide substituent placement .

- Protecting groups : Temporarily block reactive sites during synthesis .

- Computational prediction : DFT calculations to map electron density and predict reactive positions .

How do substituents on the benzimidazole core influence physicochemical properties?

Q. Basic

- Methyl groups at the 1- and 2-positions enhance lipophilicity, improving membrane permeability .

- Electron-withdrawing groups (e.g., nitro) increase stability but may reduce solubility .

- Bulkier substituents (e.g., dimethoxyphenyl) can sterically hinder target binding, altering biological activity .

What advanced techniques are used to study its interactions with biological targets?

Q. Advanced

- Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics with proteins .

- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions .

- Cryo-EM : Visualizes compound binding to large macromolecular complexes (e.g., ion channels) .

How can researchers mitigate challenges in scaling up synthesis for preclinical studies?

Q. Advanced

- Continuous flow reactors : Improve reaction control and reproducibility compared to batch methods .

- High-performance liquid chromatography (HPLC) : Ensures ≥95% purity for in vivo testing .

- Design of experiments (DoE) : Optimizes parameters (temperature, solvent ratio) via statistical modeling .

What are the limitations of current SAR models for benzimidazole derivatives?

Q. Advanced

- Overreliance on in vitro data : In vivo pharmacokinetics (e.g., metabolic stability) are often underrepresented .

- Lack of 3D structural data : Few crystal structures of target-ligand complexes limit docking accuracy .

- Chemical diversity gaps : Understudied substituents (e.g., selenophene) warrant further exploration .

Which in silico tools predict metabolic pathways and toxicity profiles?

Q. Basic

- SwissADME : Estimates bioavailability, CYP450 interactions, and blood-brain barrier penetration .

- ProTox-II : Predicts hepatotoxicity and mutagenicity based on structural fingerprints .

- Meteor Nexus : Simulates Phase I/II metabolism pathways (e.g., hydroxylation, glucuronidation) .

How do solvent and temperature affect the compound’s stability in long-term storage?

Q. Basic

- Storage conditions : Keep at –20°C in amber vials under argon to prevent oxidation .

- Solvent choice : DMSO solutions (>10 mM) are stable for ≤6 months if desiccated .

- Degradation monitoring : Use HPLC-PDA to detect impurities (e.g., hydrolyzed products) over time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.